![molecular formula C18H17N3O3S B2804324 N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1089534-95-1](/img/structure/B2804324.png)

N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

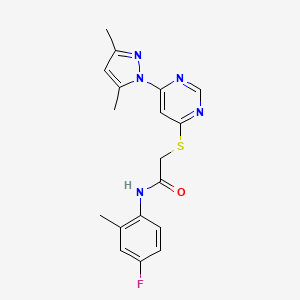

“N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide” is a small molecule inhibitor . It has been identified as a complex with TANKYRASE-1, a protein involved in the Wnt pathway . This molecule has been of interest due to its potential in modulating the Wnt pathway in vivo .

Synthesis Analysis

The synthesis of similar quinazolinone derivatives has been reported in the literature . A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis

The molecule has a flattened structure . The dihedral angles of the quinazolinone plane and other parts of the molecule are around 9.52 (4)° and 11.94 (6)°, respectively .Chemical Reactions Analysis

Quinazolinone derivatives have been reported to react with various primary aromatic amines, heterocyclic amines, and diamines under different conditions . They also reacted with both sodium azide and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar quinazolinone derivatives have been reported . For instance, N-(4-Methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamide has a melting point of 273–275°C .科学的研究の応用

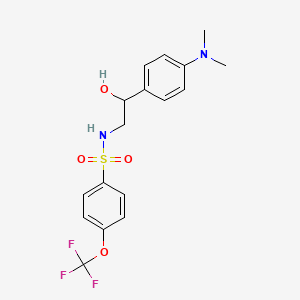

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds are a significant class of synthetic antibiotics used for bacterial infections and diseases caused by other microorganisms. Beyond their antibacterial applications, sulfonamides serve as antiviral HIV protease inhibitors (e.g., amprenavir), anticancer agents, and drugs for Alzheimer’s disease. Their versatility extends to treating conditions such as cancer, glaucoma, inflammation, and dandruff. This diversity underscores their importance in drug discovery and development for various medical conditions (Gulcin & Taslimi, 2018).

Analytical and Environmental Applications

Sulfonamides' environmental presence, largely from agricultural activities, has prompted research into their detection, effects, and removal from ecosystems. Analytical methods, including capillary electrophoresis, have been developed to analyze sulfonamide compounds in pharmaceutical forms, food, serum, and other biological fluids. This analytical focus aims to understand their behavior, optimize detection methods, and evaluate their impact on human health and the environment (Hoff & Kist, 2009).

Sulfonamides in Water Treatment and Biofouling Prevention

In the context of water treatment, research has explored the use of sulfonamides and other biocides for preventing biofouling in polyamide membrane systems, crucial for reverse osmosis technologies. The review of non-oxidizing biocides, including their antimicrobial efficiency and membrane compatibility, highlights the ongoing efforts to find effective, safe, and sustainable solutions for biofouling prevention, reflecting the broader environmental applications of sulfonamide research (Da-Silva-Correa et al., 2022).

Advances in Sulfonamide-based Medicinal Chemistry

The field of medicinal chemistry has seen sulfonamide derivatives being explored for a wide range of therapeutic applications beyond their traditional antibacterial use. These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and more. This research emphasizes the role of sulfonamides as a vital source of new drugs and therapeutic agents, showcasing the structural diversity and broad application potential of sulfonamide compounds (Shichao et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

N-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-21(25(23,24)12-11-14-7-3-2-4-8-14)13-17-19-16-10-6-5-9-15(16)18(22)20-17/h2-12H,13H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMVMIMWOAZGEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2C(=O)N1)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2804248.png)

![4-[3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2804249.png)

![3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2804252.png)

![N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804253.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)

![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)